3-Amino-4-fluoro-4'-(trifluoromethyl)biphenyl
Description
Properties
IUPAC Name |
2-fluoro-5-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-11-6-3-9(7-12(11)18)8-1-4-10(5-2-8)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBIDUNDAAKJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki–Miyaura Coupling Reaction
The most commonly employed method for synthesizing this compound is the Suzuki–Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction forms a biaryl linkage by coupling an aryl halide with an aryl boronic acid or ester under basic conditions.
- General Procedure : An aryl halide bearing the amino and fluoro substituents (e.g., 3-amino-4-fluorophenyl bromide) is reacted with a boronic acid or ester derivative of 4-(trifluoromethyl)phenyl under palladium catalysis.
- Catalysts and Conditions : Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2, with bases such as potassium carbonate or cesium carbonate in solvents like toluene, dioxane, or DMF at elevated temperatures (80–110 °C).
- Advantages : This method offers high regioselectivity, good yields, and tolerance to functional groups such as amino and fluoro substituents.
- Industrial Scale : Continuous flow reactors have been employed to scale up this reaction, improving heat and mass transfer, and enabling better control over reaction parameters, thus enhancing product purity and yield.
Alternative Synthetic Routes
While the Suzuki–Miyaura coupling is predominant, other synthetic strategies have been reported or can be inferred based on related biphenyl and trifluoromethylated compound syntheses:
- Nucleophilic Aromatic Substitution (SNAr) : Introduction of the amino group via nucleophilic substitution on a fluoro-substituted biphenyl intermediate, although steric and electronic factors may limit this approach.
- Directed Ortho-Metalation and Subsequent Functionalization : Lithiation at specific positions followed by electrophilic trapping to introduce amino or trifluoromethyl groups.
- Amidation and Reduction : Starting from nitro-substituted biphenyl intermediates, reduction to the amino group after coupling steps.
Purification and Characterization
Post-synthesis, the compound is purified using chromatographic techniques such as column chromatography or recrystallization. Purity and structural confirmation are achieved through:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR to confirm substitution patterns.
- Infrared (IR) Spectroscopy : To verify functional groups, particularly the amino group.
- Mass Spectrometry (MS) : To confirm molecular weight and purity.
Detailed Research Findings and Data
| Parameter | Details |
|---|---|
| Molecular Formula | C13H8F4N |
| Molecular Weight | Approximately 273.20 g/mol |
| Key Synthetic Step | Suzuki–Miyaura coupling of 3-amino-4-fluorophenyl halide with 4-(trifluoromethyl)phenyl boronic acid |
| Typical Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |
| Base Used | Potassium carbonate, cesium carbonate |
| Solvent | Toluene, dioxane, DMF |
| Reaction Temperature | 80–110 °C |
| Reaction Time | 3–12 hours depending on scale and conditions |
| Purification Methods | Column chromatography, recrystallization |
| Characterization Techniques | NMR (1H, 13C, 19F), IR, MS |
Notes on Reaction Mechanism and Functional Group Influence
- The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing character, which influences the reactivity of the biphenyl system during coupling.
- The amino group can coordinate with the palladium catalyst, sometimes requiring protection or careful control of reaction conditions to avoid catalyst poisoning.
- The fluoro substituent can stabilize intermediates via halogen bonding, potentially affecting reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the fluoro group can participate in halogen bonding, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds are compared based on substituent positions and functional groups:
Physicochemical Properties
Biological Activity
3-Amino-4-fluoro-4'-(trifluoromethyl)biphenyl is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H8F4N
- Molecular Weight : 265.20 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its trifluoromethyl group enhances lipophilicity, allowing it to penetrate cellular membranes and affect intracellular processes.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on prostate cancer cell lines (PC3). The compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM, indicating its potential as a therapeutic agent in prostate cancer treatment.
Case Study 2: Antimicrobial Properties
In vitro tests revealed that the compound showed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL. This suggests a promising application in treating bacterial infections.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological properties. For instance, modifications at the amino group have led to compounds with improved binding affinity to target proteins involved in cancer metabolism.
Table of Derivatives and Their Activities
| Compound Derivative | Activity Type | IC50 (µM) |
|---|---|---|
| N-(2-hydroxyethyl)-3-amino... | Anticancer | 8.5 |
| 3-Amino-4-fluoro... | Antimicrobial | 15 |
| Triazole-linked derivatives | Enzyme Inhibition | 12 |
Q & A
Basic: What analytical techniques are recommended for characterizing 3-Amino-4-fluoro-4'-(trifluoromethyl)biphenyl?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use NMR to resolve trifluoromethyl and fluoro substituents, as fluorine’s high sensitivity and distinct chemical shifts aid in structural confirmation. NMR can identify amine protons and aromatic coupling patterns .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) validates molecular weight, particularly for isotopic patterns of fluorine and chlorine (if present). Exact mass analysis (e.g., 276.060 Da for related metabolites) ensures purity .
- HPLC/UPLC: Reverse-phase chromatography with UV detection monitors purity, especially to detect byproducts from trifluoromethylation or amination steps .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders via fume hoods .
- Storage: Store under inert gas (N/Ar) at 2–8°C to prevent amine oxidation or hydrolysis of trifluoromethyl groups .
- First Aid: For skin contact, wash immediately with water; consult a physician if irritation persists. Avoid ingestion—no FDA approval exists for human or animal use .
Advanced: How can Suzuki-Miyaura cross-coupling be optimized for synthesizing this biphenyl derivative?
Methodological Answer:
- Catalyst Selection: Use Pd(PPh) or XPhos Pd G3 for electron-deficient aryl halides. The trifluoromethyl group’s electron-withdrawing nature may slow coupling—increase catalyst loading (2–5 mol%) .
- Solvent/Base: Employ toluene/EtOH (3:1) with KCO for mild conditions. Microwave-assisted synthesis (120°C, 30 min) enhances yield for sterically hindered intermediates .
- Monitoring: Track reaction progress via TLC (hexane:EtOAc) and isolate intermediates (e.g., 4-(trifluoromethyl)phenyl trifluoromethanesulfonate) to minimize side reactions .
Advanced: What strategies reduce byproduct formation during trifluoromethyl group introduction?
Methodological Answer:
- Protecting Groups: Protect the amine with Boc or Fmoc before trifluoromethylation to prevent undesired N-CF bond formation .
- Reagent Choice: Use Umemoto’s reagent (trifluoromethylating agent) in DMF at 0°C for controlled reactivity. Avoid excess reagent to limit poly-trifluoromethylated byproducts .
- Workup: Purify via column chromatography (silica gel, hexane:DCM gradient) to separate mono- and di-trifluoromethylated isomers .
Advanced: How can discrepancies in biological activity data across studies be resolved?
Methodological Answer:
- Purity Validation: Re-analyze compound purity via HPLC (>98%) and NMR to confirm absence of degradation products (e.g., hydrolyzed trifluoromethyl groups) .
- Assay Conditions: Standardize cell-based assays (e.g., fixed DMSO concentration ≤0.1%) to minimize solvent interference. Cross-validate with orthogonal assays (e.g., SPR vs. enzymatic activity) .
- Structural Confirmation: Re-examine stereochemistry (e.g., via X-ray crystallography) if the compound acts as a chiral probe .
Basic: How is the compound’s stability assessed under varying pH conditions?
Methodological Answer:
- Kinetic Studies: Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC at 254 nm, focusing on amine deprotection or trifluoromethyl group hydrolysis .
- Mass Spectrometry: Identify degradation products (e.g., carboxylic acids from oxidized amines) using LC-MS/MS .
Advanced: What computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations: Model transition states for Suzuki-Miyaura coupling using Gaussian09. Focus on electron density maps to assess steric effects from the trifluoromethyl group .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMF vs. THF) to optimize reaction coordinates for Pd-catalyzed steps .
Basic: What are the environmental hazards associated with this compound?
Methodological Answer:
- Ecotoxicity Testing: Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna LC). The compound’s persistence due to C-F bonds necessitates biodegradation studies .
- Waste Disposal: Neutralize amine-containing waste with HCl before incineration. Collect fluorinated byproducts for specialized disposal to avoid ozone depletion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
